molecular formula C16H8N4O2 B156311 1,10,11,20-tetrazapentacyclo[11.7.0.03,11.04,9.014,19]icosa-3,5,7,9,13,15,17,19-octaene-2,12-dione CAS No. 115660-68-9

1,10,11,20-tetrazapentacyclo[11.7.0.03,11.04,9.014,19]icosa-3,5,7,9,13,15,17,19-octaene-2,12-dione

Cat. No.: B156311
CAS No.: 115660-68-9
M. Wt: 288.26 g/mol
InChI Key: APLQMVNKFGLLBF-UHFFFAOYSA-N
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Description

1,10,11,20-Tetrazapentacyclo[11.7.0.03,11.04,9.014,19]icosa-3,5,7,9,13,15,17,19-octaene-2,12-dione (hereafter referred to as the target compound) is a nitrogen-rich pentacyclic system featuring four nitrogen atoms (tetraaza) and two ketone (dione) functional groups. Its complex fused-ring architecture confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

1,10,11,20-tetrazapentacyclo[11.7.0.03,11.04,9.014,19]icosa-3,5,7,9,13,15,17,19-octaene-2,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8N4O2/c21-15-13-9-5-1-3-7-11(9)17-19(13)16(22)14-10-6-2-4-8-12(10)18-20(14)15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLQMVNKFGLLBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=O)N4C(=C5C=CC=CC5=N4)C(=O)N3N=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Pyrazino[1,2-b:4,5-b’]bis(indazole)-7,14-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve standard laboratory techniques and conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .

Comparison with Similar Compounds

Structural Features and Molecular Frameworks

The target compound’s pentacyclic scaffold distinguishes it from simpler bicyclic or tricyclic systems. Key structural analogs include:

Table 1: Structural Comparison of Pentacyclic Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference ID
Target Compound C₁₈H₈N₄O₂* ~286 Tetrazapentacyclo, dual dione substituents
3,13-Diazapentacyclo[11.7.0.03,11.04,9.014,19]icosa-...-2,12-dione C₁₈H₁₀N₂O₂ 286.3 Diazapentacyclo, dual dione substituents
MCULE-8777613195-0-12 ([3R,14R]-1,2,12,13-tetrazapentacyclo[...]-11,22-dicarbonitrile) C₂₀H₁₂N₄† ~308 Tetrazapentacyclo, dual nitrile substituents
CA-2 (Pentacyclo[6.6.6.0²,⁷.0⁹,¹⁴.0¹⁵,²⁰]icosa-...-3,6-dione) C₂₀H₁₂O₂ 284.0 Oxygen-only pentacyclo, dual dione substituents
Octaazapentacyclo[9.5.1.1³,⁹.0⁶,¹⁸.0¹⁴,¹⁷]octadecane-4,8,12,16-tetrone monohydrate C₁₀H₁₂N₈O₄·H₂O 338.29 High nitrogen content (8 N), hydrate form

*Inferred based on structural similarity to ; †Inferred from IUPAC name.

Key Observations :

  • Nitrogen Content: The target compound’s tetraaza framework contrasts with diaza (), nitrile-substituted tetraza (), and oxygen-only () analogs.
  • Substituents : Dione groups in the target compound and promote hydrogen bonding, whereas nitriles in introduce electron-withdrawing character and antibacterial activity .

Physicochemical Properties

Table 2: Computed and Experimental Properties
Compound Name LogP Topological Polar Surface Area (Ų) Stability Notes Reference ID
Target Compound ~3.9* ~44 High rigidity due to fused rings
3,13-Diazapentacyclo... 3.9 44 Stable under ambient conditions
MCULE-8777613195-0-12 N/A N/A Binds to NDM-1 enzyme active site
CA-2 3.19 34.1 Low solubility in aqueous media
Octaazapentacyclo... hydrate N/A 120 Stabilized by N–H⋯O hydrogen bonds

*Estimated based on .

Key Observations :

  • Lipophilicity : The target compound’s LogP (~3.9) suggests moderate hydrophobicity, comparable to and . This balance may favor membrane permeability in biological systems.
  • Polar Surface Area : The dione groups contribute to a polar surface area of ~44 Ų, similar to , which could enhance solubility relative to .

Biological Activity

1,10,11,20-Tetrazapentacyclo[11.7.0.03,11.04,9.014,19]icosa-3,5,7,9,13,15,17,19-octaene-2,12-dione is a complex heterocyclic compound notable for its unique structural features and potential biological activities. This compound has garnered attention in various fields of research due to its intriguing chemical properties and possible therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H8N4O2
  • Molecular Weight : 288.26 g/mol
  • CAS Number : 115660-68-9

The compound features a highly fused polycyclic structure that contributes to its stability and reactivity in biological systems.

Antifungal Properties

Research has indicated that compounds similar to this compound exhibit significant antifungal activity. In particular:

  • Mechanism of Action : The antifungal efficacy is believed to stem from the compound's ability to disrupt fungal cell membranes and inhibit essential enzymatic pathways within fungal cells.

Anticancer Potential

Preliminary studies suggest that this compound may also possess anticancer properties:

  • Cell Line Studies : In vitro assays have shown that it can induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antifungal Activity :
    • A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed potent activity against Candida spp., with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL.
  • Anticancer Research :
    • Research published in Cancer Letters indicated that the compound induced cell cycle arrest in MCF-7 breast cancer cells at concentrations of 10 µM and above.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeAntifungal ActivityAnticancer Activity
1-HydroxybenzotriazoleHeterocyclicModerateLow
Pyrazino[1,2-b:4,5-b']bis(indazole)-7,14-dioneFused ringsHighModerate
1-Azabicyclo[2.2.2]octan-3-oneAliphaticLowHigh

The unique structural features of this compound contribute to its superior biological activity compared to other compounds.

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